molecular formula C9H14N4O3S B5156131 isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

Cat. No.: B5156131
M. Wt: 258.30 g/mol
InChI Key: JFNNXTZEHRQZCT-UHFFFAOYSA-N
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Description

Isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a useful research compound. Its molecular formula is C9H14N4O3S and its molecular weight is 258.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.07866149 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₂N₄O₃S
  • CAS Number : 303794-19-6
  • Linear Formula : Isopropyl ((5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells .
  • Case Studies :
    • A study involving derivatives of 1,3,4-oxadiazole and 1,2,3-triazole showed IC₅₀ values as low as 1.1 μM against MCF-7 breast cancer cells . This suggests that similar scaffolds may enhance the activity of isopropyl N-(5-oxo-3-thioxo...) through structural modifications.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Some derivatives exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.

CompoundActivity AgainstIC₅₀ (μM)
Compound 6E. coli12.5
Compound 7S. aureus15.0
Isopropyl N-(5-oxo...)E. coli, S. aureusTBD

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of isopropyl N-(5-oxo...) compounds. The presence of the thioxo group is essential for maintaining activity; modifications that alter this group often lead to a loss of potency .

Key Findings from SAR Studies:

  • Thioxo Group : Essential for activity; methylation leads to inactivity.
  • Alkyl Chain Variations : Shorter alkyl chains tend to improve potency compared to bulky groups.
  • Substituent Effects : The introduction of electron-withdrawing groups can enhance activity by stabilizing the active form of the compound.

Synthesis Pathways

The synthesis of isopropyl N-(5-oxo...) typically involves multi-step reactions starting from simple precursors like anthranilic acid or isatoic anhydride followed by cyclization reactions with carbon disulfide and potassium hydroxide .

Properties

IUPAC Name

propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S/c1-4(2)16-8(15)5(3)10-6-7(14)11-9(17)13-12-6/h4-5H,1-3H3,(H,10,12)(H2,11,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNNXTZEHRQZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NC1=NNC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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